2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide
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Overview
Description
2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a piperidine ring, and an amide functional group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the cyclopropyl and piperidine intermediates separately, followed by their coupling through amide bond formation. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-cyclopropyl-3-methylbutanamide: Lacks the piperidine ring, making it less versatile in biological interactions.
N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide:
Uniqueness
2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide is unique due to its combination of functional groups, which confer a high degree of reactivity and versatility. This makes it a valuable compound for a wide range of scientific research and industrial applications.
Properties
Molecular Formula |
C15H29N3O |
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Molecular Weight |
267.41 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide |
InChI |
InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18(13-4-5-13)10-12-6-8-17(3)9-7-12/h11-14H,4-10,16H2,1-3H3 |
InChI Key |
CCFGBUVDMGOJFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCN(CC1)C)C2CC2)N |
Origin of Product |
United States |
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